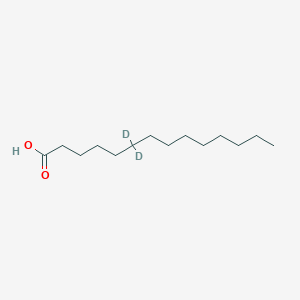

Tetradecanoic-6,6-D2 acid

Description

Significance of Stable Isotope Labeling in Biochemical Investigations

Stable isotope labeling is a foundational technique in modern biochemical and metabolic research, enabling scientists to trace the journey of molecules within complex biological systems. silantes.commetsol.com Unlike radioactive isotopes, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. diagnosticsworldnews.comnih.gov The core principle of this methodology lies in the incorporation of these heavier, stable isotopes into molecules of interest, which then serve as tracers. metsol.com These labeled compounds are chemically identical to their natural, lighter counterparts and behave the same way in biochemical reactions. metsol.comdiagnosticsworldnews.com

The key advantage of this approach is that analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can easily distinguish the labeled molecules from their unlabeled forms based on their mass difference. diagnosticsworldnews.comnih.gov This allows researchers to meticulously track the absorption, distribution, metabolism, and excretion of specific compounds. diagnosticsworldnews.com By following the path of the isotopic label, scientists can elucidate metabolic pathways, measure the rate of metabolic fluxes, and understand how nutrients are converted into various metabolites. silantes.comdiagnosticsworldnews.comnih.gov This technique has proven indispensable for gaining mechanistic insights into the dynamics of metabolic networks, from the synthesis and degradation of biomolecules to the regulation of gene expression. silantes.comdiagnosticsworldnews.com Stable isotope labeling has become a cornerstone for quantitative analysis in fields like proteomics, metabolomics, and lipidomics, providing a level of precision and safety that has revolutionized our understanding of cellular physiology and disease. silantes.commetsol.comdiagnosticsworldnews.com

Overview of Tetradecanoic Acid (Myristic Acid) and its Deuterated Analogues

Tetradecanoic acid, more commonly known as myristic acid, is a 14-carbon saturated fatty acid (14:0) found in a variety of plant and animal fats. atamanchemicals.comcelignis.com It is particularly abundant in nutmeg (from which it derives its name, Myristica fragrans), palm kernel oil, and coconut oil. atamanchemicals.comcelignis.com In biological systems, myristic acid is not just a source of energy; it plays a crucial structural and functional role. celignis.com One of its most significant functions is N-myristoylation, a process where myristic acid is attached to the N-terminal glycine (B1666218) residue of specific proteins. atamanchemicals.comcaymanchem.com This modification acts as a lipid anchor, tethering the protein to cellular membranes, which is vital for localizing proteins involved in signal transduction cascades. atamanchemicals.com

To study the complex roles of myristic acid, researchers utilize its deuterated analogues. Deuteration involves replacing one or more hydrogen atoms in the myristic acid molecule with deuterium atoms. These deuterated versions serve as ideal internal standards for quantification in mass spectrometry-based analyses. caymanchem.com By adding a known quantity of a deuterated standard to a sample, scientists can accurately measure the amount of naturally occurring (unlabeled) myristic acid. Several deuterated forms of myristic acid are used in research, with the level of deuteration varying depending on the specific application. Common analogues include:

Myristic acid-d27 (or Tetradecanoic-d27 acid): In this version, all 27 aliphatic hydrogen atoms are replaced with deuterium. caymanchem.comcaymanchem.comnih.gov

Myristic acid-d7 (or Tetradecanoic-d7 acid): This analogue has seven deuterium atoms, typically at the terminal end of the fatty acid chain (e.g., at positions 12, 13, and 14). caymanchem.com

Myristic acid-d2 (or Tetradecanoic-d2 acid): These are site-specifically labeled with two deuterium atoms. caymanchem.comcaymanchem.com

The properties of myristic acid and one of its fully deuterated analogues are summarized below.

| Property | Tetradecanoic Acid (Myristic Acid) | Tetradecanoic-d27 Acid |

| Molecular Formula | C₁₄H₂₈O₂ | C₁₄HD₂₇O₂ |

| Molecular Weight | 228.37 g/mol | 255.54 g/mol nih.gov |

| CAS Number | 544-63-8 isotope.com | 60658-41-5 isotope.com |

| Appearance | White crystalline solid or powder atamanchemicals.com | Solid caymanchem.com |

| Primary Use in Research | Biological substrate | Internal standard for quantification caymanchem.com |

Research Imperatives for Site-Specific Deuterated Fatty Acids, including Tetradecanoic-6,6-D2 Acid

The strategic placement of deuterium atoms at specific, non-exchangeable positions within a fatty acid molecule, known as site-specific deuteration, offers unique advantages in scientific research. researchgate.netnih.gov This approach is particularly crucial for investigating metabolic pathways and understanding the mechanisms of enzymatic reactions. researchgate.net For instance, site-selective isotopic reinforcement of polyunsaturated fatty acids at their bis-allylic sites—positions highly susceptible to oxidative damage—has been identified as a novel strategy to prevent lipid peroxidation, a process implicated in numerous diseases. researchgate.netbarthsyndrome.org By creating a stronger carbon-deuterium bond at these vulnerable sites, the fatty acid becomes more resistant to oxidative stress. barthsyndrome.org

Beyond preventing oxidation, site-specific deuteration is fundamental to creating precise internal standards for metabolic studies. When quantifying nonesterified fatty acids (NEFAs) in biological samples like plasma, the use of a stable isotope-labeled internal standard is essential for accuracy. The ideal internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.

This is precisely the research imperative for This compound . In a study examining the profiles of fasting NEFAs in children and their relationship to adiposity and insulin (B600854) sensitivity, researchers used this compound as an internal standard for the quantification of endogenous myristic acid. aap.org By introducing two deuterium atoms at the C-6 position of the 14-carbon chain, a stable, non-exchangeable label is created. This specific deuteration does not alter the fatty acid's chemical behavior during sample extraction and analysis, but its increased mass allows for clear differentiation from the unlabeled myristic acid present in the plasma samples. aap.org This application underscores the necessity of site-specifically deuterated fatty acids for obtaining reliable and reproducible data in clinical and metabolic research.

Structure

3D Structure

Properties

Molecular Formula |

C14H28O2 |

|---|---|

Molecular Weight |

230.38 g/mol |

IUPAC Name |

6,6-dideuteriotetradecanoic acid |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i9D2 |

InChI Key |

TUNFSRHWOTWDNC-KNXIQCGSSA-N |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCC)CCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Strategies for Regiospecifically Deuterated Tetradecanoic Acids

Methodologies for Deuterium (B1214612) Incorporation at Specific Positions

The introduction of deuterium into fatty acids can be accomplished through various chemical reactions, often involving hydrogen-isotope exchange or the use of deuterated reagents in multi-step syntheses. researchgate.net The choice of methodology depends on the desired location of the deuterium label.

Deuteration at the α-position (C-2), adjacent to the carboxyl group, is a common requirement. One established method involves the reduction of a conjugated triple bond in an α-acetylenic ester precursor using magnesium (Mg) in deuterated methanol (B129727). nih.gov This approach has been successfully used to prepare compounds such as [2,2,3,3-(2)H(4)]-tetradecanoic acid. nih.gov Another strategy for α-deuteration is the chemo/regioselective H-D exchange facilitated by a catalyst system like Pd/C-Al in heavy water (D₂O), which can achieve high deuteration yields for hydrogens in positions adjacent to carbonyl groups. mdpi.com

Placing a deuterium label at an internal position, such as C-6 in tetradecanoic acid, necessitates a more complex, targeted synthesis. A general and effective strategy involves the synthesis of an intermediate ketone at the specific carbon where deuteration is desired. nih.gov

For the synthesis of Tetradecanoic-6,6-D2 acid, a plausible pathway can be adapted from established methods used for labeling at other internal positions like C-10 and C-13. nih.gov A similar strategy has been employed for the synthesis of [6-¹³C]tetradecanoic acid, which also relies on an oxo fatty acid ester intermediate. researchgate.net

The synthesis would begin by constructing a precursor molecule containing a ketone group at the C-6 position, such as methyl 6-oxotetradecanoate. This can be achieved by coupling an appropriately chosen alkylcadmium chloride with the half acid chloride methyl ester of a dioic acid. researchgate.net The key steps to introduce the deuterium label are as follows:

Reduction of the Ketone : The 6-oxo intermediate is first reduced to a hydroxyl group using a deuterated reducing agent like sodium borodeuteride (NaBD₄). This step introduces the first deuterium atom at the C-6 position, forming a 6-D1-6-hydroxy intermediate.

Activation of the Hydroxyl Group : The resulting alcohol is then converted into a better leaving group, typically by tosylation to form a tosyloxy derivative. nih.gov

Substitution with Deuteride (B1239839) : The tosyloxy group is subsequently replaced by a deuteride ion using a powerful deuterated reducing agent such as lithium aluminum deuteride (LiAlD₄). This second step introduces the second deuterium atom, resulting in the gem-dideuterated C-6 position. nih.gov

Final Hydrolysis : The final step involves the saponification of the methyl ester to yield the desired this compound. nih.govresearchgate.net

This multi-step sequence ensures that the deuterium atoms are incorporated specifically at the C-6 position with high isotopic enrichment.

Deuterated reagents are fundamental to the synthesis of specifically labeled compounds. The selection of the reagent is critical and depends on the specific transformation required. researchgate.net

Sodium borodeuteride (NaBD₄) and Lithium aluminum deuteride (LiAlD₄) are common sources of deuteride ions (D⁻). NaBD₄ is a milder reducing agent used for the reduction of ketones and aldehydes, as seen in the conversion of an intermediate ketone to a deuterated alcohol. nih.gov LiAlD₄ is a much stronger reducing agent capable of replacing leaving groups like tosylates with a deuteride ion. nih.gov

Deuterated methanol (CD₃OD) is often used in conjunction with metals like magnesium for the reduction of triple bonds to form dideuterated alkanes. nih.gov

Heavy water (D₂O) can serve as a deuterium source in H/D exchange reactions, often catalyzed by transition metals like palladium or ruthenium. mdpi.comeuropa.eu

Table 1: Key Deuterated Reagents in Fatty Acid Synthesis

| Reagent | Formula | Primary Application in Synthesis | Example |

|---|---|---|---|

| Sodium Borodeuteride | NaBD₄ | Reduction of ketones/aldehydes to deuterated alcohols | Conversion of a 6-oxo intermediate to a 6-D1-alcohol nih.gov |

| Lithium Aluminum Deuteride | LiAlD₄ | Replacement of leaving groups (e.g., tosylates) with deuteride | Conversion of a 6-tosyloxy group to a 6-D1-alkane nih.gov |

| Deuterated Methanol | CD₃OD | Reduction of alkynes in the presence of a metal catalyst | α-dideuteration of acetylenic esters nih.gov |

| Heavy Water | D₂O | Source for H/D exchange reactions | Catalytic deuteration of saturated fatty acids europa.eu |

Precursor Design and Derivatization Approaches for Isotopic Labeling

The successful synthesis of a regiospecifically labeled fatty acid hinges on the strategic design of precursor molecules. rsc.org For internal labeling, the precursor must contain a chemical handle, such as a ketone, alkene, or alkyne, at the precise location intended for deuteration. nih.govnih.gov

The synthesis of [6-¹³C]tetradecanoic acid provides an excellent model for precursor design applicable to the synthesis of this compound. researchgate.net This approach involves creating an oxo fatty acid ester by coupling two different carbon chains. One chain contains the ester group that will become the carboxylic acid, while the other is an alkyl chain. The coupling reaction forms a ketone at the desired position (C-6), which then serves as the reaction site for deuterium incorporation as described previously. researchgate.net This method allows for the modular construction of fatty acids with labels at virtually any internal position by simply varying the chain lengths of the initial reactants.

Purity Assessment and Isotopic Enrichment Determination in Synthesized Compounds

After synthesis, it is imperative to verify the chemical purity of the compound and determine the success of the isotopic labeling. rsc.org A combination of analytical techniques is typically employed for this purpose. researchgate.net

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is a primary tool for assessing isotopic enrichment. rsc.orgnih.gov It can precisely measure the mass of the synthesized molecule, confirming the incorporation of deuterium atoms. By analyzing the relative intensities of the isotopic ions (the distribution of molecules containing different numbers of deuterium atoms, known as isotopologues), the percentage of isotopic enrichment can be accurately calculated. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is essential for confirming the structural integrity of the final product and pinpointing the exact location of the deuterium labels. researchgate.netrsc.org In ¹H NMR, the incorporation of deuterium at a specific site is confirmed by the disappearance or significant reduction of the corresponding proton signal. ¹³C NMR can also provide information about the location of the label. This confirmation of the label's position is crucial to ensure the synthesis was regiospecific.

Isotopic enrichment refers to the mole fraction of the isotope at a specific site, expressed as a percentage. isotope.com For example, a 99% enrichment for this compound means that at the C-6 position, 99% of the hydrogen isotopes are deuterium. This is distinct from species abundance, which is the percentage of molecules with a specific isotopic composition (e.g., containing exactly two deuterium atoms). isotope.com

Table 2: Analytical Methods for Purity and Isotopic Enrichment Assessment

| Technique | Information Provided | Advantages |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Confirms mass of the labeled compound; determines isotopic enrichment by analyzing isotopologue distribution. rsc.org | High sensitivity, requires very little sample, provides direct measure of enrichment. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms structural integrity; verifies the specific location of deuterium labels by observing the absence of proton signals. rsc.org | Provides unambiguous structural information and confirms regiospecificity of the labeling. |

| Gas Chromatography (GC) | Assesses chemical purity by separating the compound from any starting materials or byproducts. researchgate.net | High separation efficiency for volatile compounds like fatty acid methyl esters. |

Advanced Analytical Characterization and Quantification of Tetradecanoic 6,6 D2 Acid

Mass Spectrometry (MS)-Based Techniques for Quantitative Analysis

Mass spectrometry is the cornerstone for the quantitative analysis of Tetradecanoic-6,6-D2 acid and its use as an internal standard. Coupled with chromatographic separation techniques, MS offers unparalleled sensitivity and selectivity for detecting and quantifying fatty acids in intricate biological samples.

Application as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the quantitative analysis of fatty acids. Due to their low volatility, fatty acids typically require a derivatization step to convert them into more volatile esters, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, prior to GC analysis.

This compound is an ideal internal standard for these assays. When a known amount is added to a sample at the beginning of the extraction process, it mimics the behavior of the endogenous tetradecanoic acid through extraction, derivatization, and injection. Because the deuterated standard is chemically identical to the analyte, its recovery rate is virtually the same, correcting for any sample loss during preparation. In the mass spectrometer, the deuterated standard is easily distinguished from the native analyte by its mass-to-charge ratio (m/z), which is increased by two mass units. Quantification is achieved by measuring the peak area ratio of the analyte to the internal standard and plotting this against a calibration curve. This stable isotope dilution method provides high accuracy and precision for determining fatty acid concentrations.

| Parameter | Typical Condition |

|---|---|

| GC Column | HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm) or equivalent |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Oven Temperature Program | Initial temp. 100°C, ramp to 250°C, hold for 5 min |

| Injection Mode | Splitless |

| Derivatization Agent | Pentafluorobenzyl (PFB) bromide or Boron trifluoride-methanol |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) for PFB esters | Analyte (Unlabeled): e.g., 227 (M-PFB) | Internal Standard (D2): e.g., 229 (M-PFB) |

Utilization in Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) has become an increasingly popular alternative to GC-MS for fatty acid analysis. A key advantage is that derivatization is often not required, as fatty acids can be analyzed directly in their free form. This simplifies sample preparation and avoids potential artifacts from the derivatization process. LC-MS is particularly well-suited for analyzing a broad spectrum of lipids with varying polarities in a single run.

In LC-MS methods, this compound serves the same crucial role as an internal standard. It is added to samples before extraction and co-elutes with the endogenous tetradecanoic acid from the LC column, typically a reversed-phase C8 or C18 column. Electrospray ionization (ESI) is the most common ionization technique, usually operated in negative ion mode, which efficiently generates [M-H]⁻ ions for fatty acids. The mass spectrometer then separates the ions of the analyte and the D2-labeled standard based on their mass difference, allowing for accurate quantification via the isotope dilution method.

| Parameter | Typical Condition |

|---|---|

| LC Column | Reversed-phase C8 or C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid |

| Gradient Elution | Gradient from ~50% B to 100% B over 15-20 minutes |

| Flow Rate | 0.2-0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), negative ion mode |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Monitored Ions (m/z) for [M-H]⁻ | Analyte (Unlabeled): 227.2 | Internal Standard (D2): 229.2 |

Tandem Mass Spectrometry (MS/MS) for High-Specificity Detection

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity, which is invaluable for accurately quantifying low-abundance analytes in highly complex matrices like plasma or tissue homogenates. In an MS/MS experiment, typically performed on a triple quadrupole or Q-TOF instrument, a specific precursor ion (e.g., the [M-H]⁻ ion of tetradecanoic acid) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process is known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

The use of this compound as an internal standard in an LC-MS/MS assay is the gold standard for quantitative bioanalysis. A specific precursor-to-product ion transition is monitored for both the analyte and the internal standard. Because the deuterium (B1214612) label is on the C6 carbon, it is typically retained during the fragmentation of the carboxyl group, resulting in a product ion that is also two mass units heavier than that of the unlabeled analyte. This high specificity of monitoring a unique transition for both the analyte and its stable isotope-labeled standard minimizes interferences from other molecules in the sample, leading to a very low limit of quantification and high analytical confidence.

Chromatographic Separations for Sample Preparation and Isolation

The accurate characterization and quantification of this compound, a stable isotope-labeled fatty acid, relies heavily on high-resolution chromatographic techniques. These methods are essential for its separation from complex biological or chemical matrices, enabling precise analysis. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is dictated by the sample's nature, the required sensitivity, and the analytical objective, whether it is for preparative isolation or quantitative measurement.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a cornerstone technique for the analysis of fatty acids, offering high resolution and sensitivity, especially when coupled with mass spectrometry (GC-MS). researchgate.netvtt.fi However, due to the low volatility of free fatty acids, a derivatization step is mandatory to convert them into more volatile, non-polar derivatives suitable for GC analysis. nih.govimpact-solutions.co.uk

This chemical modification is crucial for preventing thermal decomposition during analysis and achieving sharp, symmetrical peaks for accurate quantification. impact-solutions.co.uk Fatty Acid Methyl Esters (FAMEs) are the most common derivatives due to the simplicity of their preparation. nih.gov Another widely used method is derivatization with pentafluorobenzyl (PFB) bromide, which creates PFB esters. This approach is particularly advantageous for high-sensitivity analysis using negative chemical ionization mass spectrometry. nih.govjianhaidulab.com

The analysis of isotopically labeled compounds like this compound by GC can sometimes exhibit a phenomenon known as the chromatographic H/D isotope effect. This effect may cause the deuterated analyte to elute slightly earlier from the GC column than its non-deuterated counterpart, a factor that must be considered when developing and validating analytical methods. nih.gov

Stable isotope-labeled fatty acids, such as this compound, are invaluable as internal standards in quantitative studies. The stable isotope dilution method, where a known amount of the labeled compound is added to a sample, allows for highly precise and accurate quantification by compensating for sample loss during preparation and analysis. nih.govjianhaidulab.com

Table 1: GC Parameters for Fatty Acid Derivative Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Derivatization Agent | Methanolic HCl / BF3; Pentafluorobenzyl (PFB) Bromide | To increase volatility and thermal stability. nih.gov |

| Column Type | Fused silica (B1680970) capillary column (e.g., composed of Dimethylpolysiloxane) | To provide high-resolution separation of fatty acid derivatives. japsonline.com |

| Carrier Gas | Helium or Hydrogen | To transport the volatile analytes through the column. japsonline.com |

| Injection Mode | Split/Splitless | To introduce a precise amount of the sample onto the column. |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | For identification and quantification of the separated compounds. nih.govimpact-solutions.co.uk |

| Oven Temperature Program | Ramped temperature gradient (e.g., 110°C to 280°C) | To ensure the separation of compounds with different boiling points. japsonline.com |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and analysis of fatty acids, including isotopically labeled variants like this compound, directly from complex mixtures. gerli.comhplc.eu A significant advantage of HPLC over GC is that derivatization is not always necessary, allowing for the analysis of free fatty acids in their native form. hplc.eu This is particularly useful for preparative scale separations or for studies focusing on isotopically labelled fatty acids. gerli.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for fatty acid analysis. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase, separating fatty acids based on their hydrophobicity. nih.gov While challenging, separating isomers with similar hydrophobicity, such as cis/trans isomers, is possible with specialized columns that exhibit high molecular shape selectivity. hplc.eu

For enhanced detection and quantification, especially at low concentrations, fatty acids can be derivatized to attach a chromophore or fluorophore. Phenacyl esters are frequently used UV-active derivatives. gerli.com This allows for sensitive detection using UV or fluorescence detectors, with detection limits reported to be in the picomole to femtomole range. gerli.com The coupling of HPLC with mass spectrometry (HPLC-MS) further enhances analytical capabilities, providing both separation and structural identification. unipi.it

Table 2: HPLC Methods for Fatty Acid Separation

| Method | Stationary Phase | Mobile Phase Example | Detection Method | Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18, Cholester | Acetonitrile/Water/Methanol (B129727) gradients, often with acid modifiers (e.g., formic acid, TFA). hplc.euunipi.it | UV, Fluorescence (with derivatization), Mass Spectrometry (MS), Corona Charged Aerosol Detector (CAD). gerli.comshodex.com | Separation of free fatty acids and their derivatives from complex biological and food samples. nih.govunipi.it |

| Normal-Phase HPLC | Silica | Hexane/2-propanol/acetic acid. nih.gov | UV (low wavelength). nih.gov | Separation of neutral lipid classes and free fatty acids. nih.gov |

Applications in Mechanistic Biochemistry and Metabolic Pathway Elucidation

Investigation of Fatty Acid Metabolism and Turnover Kinetics

The use of deuterated fatty acids like Tetradecanoic-6,6-D2 acid is instrumental in dissecting the intricate pathways of fatty acid metabolism. By introducing this labeled compound, researchers can track its journey through various metabolic processes, providing insights into the kinetics and regulation of lipid synthesis, breakdown, and storage.

Stable isotope-labeled fatty acids are invaluable for tracing metabolic pathways in vivo. nih.gov this compound can be introduced into cellular systems to monitor its incorporation into complex lipids. The synthesis of major glycerophospholipids, including phosphatidylcholine, primarily occurs in the endoplasmic reticulum. nih.gov These pathways begin with the formation of phosphatidic acid, which is then converted to diacylglycerol. nih.gov This diacylglycerol can subsequently be used for the synthesis of phosphatidylcholine and other phospholipids that are essential components of cellular membranes. nih.govnih.gov

By using techniques like mass spectrometry, researchers can follow the deuterium (B1214612) label from this compound as it becomes part of newly synthesized lipid species. This allows for the quantification of the rate of lipid synthesis and the flux of fatty acids into different lipid classes. Such studies are crucial for understanding how cells maintain membrane homeostasis and how these processes are altered in various physiological and pathological states. The degradation products of triacylglycerols, namely diacylglycerols and free fatty acids, also act as precursors for the synthesis of membrane lipids. nih.gov

Table 1: Key Enzymes and Precursors in Phosphatidylcholine Synthesis

| Precursor/Enzyme | Role in Phospholipid Synthesis |

|---|---|

| Glycerol 3-phosphate | Initial backbone for phosphatidic acid synthesis |

| Acyl-CoA | Donates fatty acid chains |

| Phosphatidic acid (PA) | Central intermediate in glycerophospholipid synthesis |

| Diacylglycerol (DAG) | Precursor for phosphatidylcholine and triacylglycerol synthesis nih.gov |

| CDP-choline | Donates the phosphocholine head group to DAG |

Beta-oxidation is the primary metabolic pathway for breaking down fatty acids to produce energy. aocs.orgyoutube.com This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, releasing acetyl-CoA in each cycle. aocs.orgjackwestin.com By administering this compound, scientists can trace the labeled carbon atoms as they move through the beta-oxidation spiral. For instance, after oral dosing of deuterium-labeled stearic acid (d7-C18:0) in rats, its beta-oxidation product, d7-palmitic acid (d7-C16:0), was detected in circulation. nih.gov This demonstrates the utility of deuterated fatty acids in tracking metabolic breakdown.

Furthermore, fatty acids can undergo elongation and desaturation to generate a diverse range of lipid molecules. Deuterium-labeled fatty acids are also used to study these modification processes. For example, the conversion of a labeled fatty acid into longer-chain or more unsaturated variants can be monitored over time, providing quantitative data on the activity of elongase and desaturase enzymes. researchgate.net

Understanding the dynamic movement, or flux, of fatty acids within a biological system is key to comprehending metabolic regulation. This compound acts as a tracer to measure the rates of appearance and disappearance of myristic acid in various lipid pools. This allows for the calculation of endogenous fatty acid production, utilization, and turnover rates.

By applying kinetic modeling to the data obtained from tracer studies, researchers can gain a quantitative understanding of how different metabolic pathways compete for and utilize the fatty acid pool. This approach is critical for studying metabolic disorders where fatty acid fluxes are often dysregulated.

Mechanistic Studies of Protein Lipidation and Post-Translational Modification

The covalent attachment of fatty acids to proteins, a process known as lipidation, is a crucial post-translational modification that affects protein function, localization, and interaction with membranes. This compound is a valuable probe for studying these mechanisms.

N-myristoylation is the irreversible attachment of myristic acid to the N-terminal glycine (B1666218) residue of a protein, a reaction catalyzed by N-myristoyltransferase (NMT). sergey.science This modification is vital for the function of numerous proteins involved in signaling and host-pathogen interactions.

Studies using analogs of myristic acid have shown that NMT selects its fatty acyl substrates primarily based on chain length rather than hydrophobicity. nih.gov By using this compound, researchers can study the kinetics and substrate specificity of NMT in detail. The incorporation of the deuterated myristoyl group into specific proteins can be detected and quantified by mass spectrometry, providing a direct measure of NMT activity towards its substrates. This approach helps in identifying new NMT substrates and in understanding how the enzyme achieves its specificity.

Table 2: Characteristics of N-Myristoylation

| Feature | Description |

|---|---|

| Lipid Moiety | Myristic acid (C14:0) |

| Enzyme | N-myristoyltransferase (NMT) |

| Protein Target | N-terminal glycine residue |

| Attachment | Covalent, amide linkage |

| Reversibility | Generally considered irreversible |

| Cellular Location | Co- and post-translational in the cytoplasm |

| Function | Protein targeting, signal transduction, protein-protein interactions |

The attachment of a myristoyl group often facilitates the anchoring of a protein to a cellular membrane. The physical properties of the fatty acid chain can influence the strength and dynamics of this interaction. While the chemical properties of deuterated and non-deuterated fatty acids are nearly identical, the increased mass of deuterium can lead to subtle changes in bond vibrations and intermolecular forces.

These subtle "isotope effects" can be exploited to study protein-membrane interactions. For instance, molecular dynamics simulations have suggested that deuteration can lead to proteins and membranes becoming slightly more compact and rigid, which is attributed to stronger hydrogen bonding in the presence of heavy water (D₂O). nih.gov Although this compound involves deuteration of the fatty acid itself rather than the solvent, it provides a tool to probe how subtle changes in the acyl chain's properties might affect the localization and function of myristoylated proteins. Changes in membrane properties, such as receptor binding and ion transport, have been observed with deuteration. researchgate.net By comparing the behavior of proteins myristoylated with labeled versus unlabeled fatty acids, researchers can gain insights into the biophysical principles governing protein anchoring and membrane association.

The substitution of hydrogen with its heavier, stable isotope deuterium at a specific location within a molecule like tetradecanoic acid creates a powerful tool for biochemists. The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference is the foundation of the Kinetic Isotope Effect (KIE), where a reaction involving the cleavage of a C-D bond proceeds more slowly than the equivalent reaction involving a C-H bond. By strategically placing deuterium atoms, researchers can gain profound insights into reaction mechanisms.

Kinetic Isotope Effect (KIE) Studies in Enzymatic Reactions

The KIE is a cornerstone technique for determining the rate-limiting steps of enzymatic reactions, particularly those involving hydrogen abstraction. By comparing the reaction rates of a normal (protiated) substrate with a deuterated one, scientists can deduce whether the cleavage of that specific C-H bond is integral to the slowest, rate-determining step of the catalytic cycle.

Fatty acid desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids, a critical process for maintaining membrane fluidity and producing signaling molecules. nih.gov The mechanism involves the removal of two hydrogen atoms and the formation of a double bond. nih.govwikipedia.org The initial step of this process is believed to be the abstraction of a hydrogen atom from the carbon chain, making it an ideal reaction to study with KIE. nih.gov

The Δ6-desaturase enzyme, which acts on fatty acids like linoleic and α-linolenic acid, is widely considered to be the rate-limiting step in the biosynthesis of long-chain polyunsaturated fatty acids (LCPUFA). nih.gov While this has been established through broader biochemical studies, the use of specifically deuterated substrates provides direct, mechanistic proof of the C-H bond cleavage step's importance.

For example, studies on other desaturases, such as oleate Δ12-desaturase, have definitively used this method. In a key experiment, substrates deuterated at different positions were used to pinpoint the exact site of initial hydrogen abstraction. The results showed a large KIE when deuterium was placed at the C-12 position, but a negligible effect when it was at the C-13 position. gsartor.org This strongly indicates that the initial, rate-limiting step is the removal of the hydrogen from C-12. gsartor.org

A similar experimental strategy using this compound would be employed to study a desaturase that acts at or near the C-6 position. A significant slowing of the reaction rate compared to the non-deuterated tetradecanoic acid would confirm that C-H bond cleavage at the C-6 position is a critical, rate-limiting part of the enzymatic mechanism.

Table 1: Kinetic Isotope Effect in a Fatty Acid Desaturase Reaction Data derived from a study on oleate Δ12 desaturase, illustrating the principle applicable to other desaturases.

| Substrate Pair | Position of Deuteration | Observed KIE (kH/kD) | Mechanistic Implication |

| Methyl 7-thiastearate vs. Methyl [12,12-2H2]-7-thiastearate | C-12 | ~7.3 | C-H bond cleavage at C-12 is a rate-limiting step. gsartor.org |

| Methyl 7-thiastearate vs. Methyl [13,13-2H2]-7-thiastearate | C-13 | ~1.05 | C-H bond cleavage at C-13 is not rate-limiting. gsartor.org |

A significant KIE (typically defined as kH/kD > 2) is strong evidence that the breaking of a C-H bond is part of the rate-determining step of a reaction. wikipedia.org This allows researchers to distinguish this specific chemical event from other physical steps in the catalytic cycle, such as substrate binding, conformational changes, or product release, which would exhibit little to no isotope effect.

Research on lipoxygenase enzymes provides a compelling example of this principle. These enzymes also abstract hydrogen from fatty acids. nih.gov Studies using deuterated arachidonic acid found that when the primary target site for hydrogen abstraction was deuterated, the enzyme would switch to abstracting a hydrogen from a different, non-deuterated site—a phenomenon known as "isotope sensitive branching". nih.gov This demonstrates unequivocally that hydrogen abstraction is the key chemical step being observed and that its rate is highly sensitive to isotopic substitution.

Research on Oxidative Stress and Lipid Peroxidation Pathways

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.com One of the most damaging processes initiated by ROS is lipid peroxidation, a chain reaction that degrades lipids, leading to cell membrane damage and the formation of toxic byproducts. wikipedia.orgmdpi.com

Role of Deuterated Fatty Acids in Preventing Radical-Induced Lipid Auto-oxidation and Membrane Damage

The process of lipid peroxidation is typically initiated when a reactive oxygen species abstracts a hydrogen atom from a fatty acid, creating a lipid radical. frontiersin.orgmdpi.com This radical then reacts with oxygen, propagating a destructive chain reaction. frontiersin.org

Replacing hydrogen atoms at oxidation-prone positions with deuterium "reinforces" the fatty acid. wikipedia.orgfrontiersin.org The greater strength of the C-D bond makes this initial hydrogen (deuterium) abstraction step significantly slower due to the kinetic isotope effect. nih.govnih.gov By retarding this rate-limiting initiation step, the entire cascade of lipid auto-oxidation is effectively inhibited, thereby protecting cell membranes from damage. wikipedia.orgnih.gov This protective mechanism has been demonstrated in numerous studies using deuterated polyunsaturated fatty acids (D-PUFAs), which are particularly vulnerable to oxidation. frontiersin.orgox.ac.ukulster.ac.uk The incorporation of D-PUFAs into membranes has been shown to reduce lipid peroxidation and protect against oxidative damage. frontiersin.orgnih.gov

While much of the research has focused on PUFAs due to their high susceptibility to oxidation, the same principle applies to saturated fatty acids like tetradecanoic acid. Though less reactive than PUFAs, they are still subject to oxidative damage, and deuteration at specific sites can provide protection against radical-induced degradation.

Modulation of Reactive Oxygen Species (ROS) Accumulation by Deuterated Lipids

Studies using the model organism C. elegans have shown that supplementing a diet with deuterated polyunsaturated fatty acids was sufficient to prevent the buildup of lipid peroxides and reduce the accumulation of ROS. frontiersin.orgnih.govnih.gov This approach offers a distinct advantage over traditional antioxidants. While antioxidants neutralize ROS indiscriminately, which can interfere with beneficial ROS-based cell signaling, deuterated lipids specifically prevent the propagation of pathological lipid peroxidation without otherwise altering cellular redox biology. nih.govnih.gov By inhibiting the peroxidation cascade at its rate-limiting step, deuterated lipids decrease the demand on other antioxidant systems and lower the steady-state level of harmful ROS within the cell.

Research in Biological Systems and Cellular Models

In Vitro Cellular and Subcellular Studies

Stable isotope-labeled fatty acids, such as Tetradecanoic-6,6-D2 acid, serve as valuable tracers for investigating lipid metabolism and its impact on cellular processes in mammalian cell culture systems. While direct studies employing this compound in CHO, HEK, PC12, or ARPE-19 cells are not extensively documented in the reviewed literature, the principles of its application can be inferred from broader research on fatty acid metabolism in these cell lines. Deuterated fatty acids are utilized to track the uptake, transport, and transformation of fatty acids within the cell, providing insights into pathways like beta-oxidation, elongation, desaturation, and incorporation into complex lipids.

Chinese Hamster Ovary (CHO) Cells: CHO cells are a cornerstone of the biopharmaceutical industry for producing recombinant proteins. The metabolism of lipids in these cells is intricately linked to their capacity for protein production. Engineering the expression of genes involved in lipid biosynthesis, such as SREBF1 and SCD1, has been shown to modify the lipid profile of CHO cells, leading to an expanded endoplasmic reticulum and enhanced secretion of recombinant proteins nih.govresearchgate.net. Studies have also investigated the impact of supplementing CHO cell cultures with exogenous fatty acids to improve cell viability and productivity dcu.ie. The use of deuterated fatty acids in this context would enable precise tracking of fatty acid trafficking and its influence on organelle biogenesis and protein secretion pathways. A general overview of the metabolic phases in CHO cell cultures highlights the importance of lipid metabolism for biomass production during the exponential growth phase nih.govresearchgate.net.

Human Embryonic Kidney (HEK) 293 Cells: HEK-293 cells are another critical platform for recombinant protein production and are widely used in cell biology research. Metabolic studies using isotopically labeled substrates have been employed to characterize their central carbon metabolism, including the incorporation of glucose carbon into lipids nih.gov. The use of this compound would allow for a more direct and detailed analysis of myristic acid metabolism and its contribution to the cellular lipid pool.

PC12 Cells: PC12 cells, derived from a rat pheochromocytoma, are a common model for studying neuronal differentiation and function. Research has shown that these cells actively metabolize fatty acids, and that modifications to their membrane fatty acid composition can influence processes like neurite outgrowth nih.gov. For instance, docosahexaenoic acid (DHA) has been shown to protect PC12 cells from palmitic acid-induced lipotoxicity by modulating fatty acid metabolism and reducing mitochondrial depolarization nih.gov. The introduction of deuterated myristic acid could help elucidate the specific roles of this fatty acid in neuronal cell signaling and membrane dynamics.

The table below summarizes the potential applications of this compound in these mammalian cell lines based on existing research into their lipid metabolism.

| Cell Line | Primary Research Focus | Potential Application of this compound |

| CHO | Recombinant protein production, lipid metabolism engineering | Tracing the incorporation of myristic acid into cellular lipids to optimize protein secretion pathways. |

| HEK-293 | Recombinant protein production, metabolic characterization | Quantifying the flux of myristic acid through various metabolic pathways, including energy production and lipid biosynthesis. |

| PC12 | Neuronal differentiation, lipotoxicity, membrane dynamics | Investigating the role of myristic acid in neurite outgrowth and its metabolism in response to cellular stress. |

| ARPE-19 | Retinal pigment epithelium physiology | Studying the uptake and metabolism of fatty acids in the context of retinal diseases. |

In microbial systems, stable isotope-labeled fatty acids are instrumental for metabolic flux analysis (MFA) and for dissecting complex enzymatic pathways.

Escherichia coli : As a primary model organism for bacterial genetics and metabolism, E. coli's metabolic pathways have been extensively studied. MFA, often employing 13C-labeled substrates, is a powerful tool to quantify intracellular reaction rates under various growth conditions nih.govnih.govbiorxiv.orgresearchgate.netcreative-proteomics.com. While studies specifically using this compound are not prominent, the methodology allows for tracing the flow of carbon from exogenous fatty acids through the central metabolic networks. This can reveal how fatty acids are catabolized for energy via beta-oxidation and the tricarboxylic acid (TCA) cycle, or assimilated into the cell's membrane lipids.

Mycobacterium tuberculosis : The metabolism of fatty acids is crucial for the pathogenesis and survival of M. tuberculosis, which is known to utilize host-derived lipids as a primary carbon source during infection nih.gov. The bacterium's ability to co-catabolize multiple carbon sources, including fatty acids, contributes to its virulence nih.gov. Research has shown that fatty acids like dodecanoic acid and palmitic acid can have inhibitory effects on M. tuberculosis and may play a role in overcoming drug resistance nih.gov. The use of deuterated fatty acids such as this compound would be invaluable for tracing their uptake and metabolism, potentially identifying novel drug targets within the fatty acid metabolism pathways of this pathogen.

| Microbial Model | Research Area | Application of this compound |

| Escherichia coli | Metabolic Flux Analysis | To quantify the rate of myristic acid catabolism and its integration into cellular biomass. |

| Mycobacterium tuberculosis | Pathogenesis and Drug Discovery | To trace the metabolic fate of myristic acid and identify enzymes essential for its utilization, offering potential therapeutic targets. |

Model Organism Investigations

Caenorhabditis elegans is a widely used model organism for studying aging, as many of its metabolic and signaling pathways are conserved in humans nih.gov. Fatty acid metabolism has been identified as a key regulator of lifespan and stress resistance in this nematode nih.gov. For instance, alterations in the synthesis of polyunsaturated fatty acids can significantly impact longevity nih.govsciopen.com. While direct studies with this compound are not documented, the organism provides a powerful in vivo system to investigate the effects of specific fatty acids on healthspan.

Various natural compounds have been shown to extend the lifespan and improve stress resistance in C. elegans, often by modulating pathways that are interconnected with lipid metabolism nih.govmdpi.comresearchgate.net. The use of deuterated fatty acids would allow researchers to track how dietary lipids are metabolized and how they influence signaling pathways that govern aging and the response to oxidative stress. This could help to elucidate the specific molecular mechanisms by which fatty acids impact these fundamental biological processes.

| Research Area in C. elegans | Potential Role of this compound |

| Lifespan Regulation | To determine the metabolic fate of dietary myristic acid and its influence on longevity-associated signaling pathways. |

| Oxidative Stress Response | To investigate how myristic acid metabolism affects the organism's ability to cope with oxidative damage. |

| Lipid Metabolism and Aging | To trace the incorporation of myristic acid into different lipid classes and assess how these profiles change with age. |

Insects utilize a diverse array of fatty acids for various physiological functions, including the biosynthesis of pheromones. The Egyptian cotton leafworm, Spodoptera littoralis, is a model for studying the enzymatic reactions involved in producing these chemical signals. Research has identified a bifunctional Δ11-desaturase in S. littoralis that is crucial for the synthesis of a key pheromone component, (E,E)-10,12-tetradecadienoic acid, from a fatty acid precursor nih.govcsic.es. This enzyme exhibits activity towards palmitic acid uniprot.org.

The characterization of such enzymes often involves in vitro assays with various fatty acid substrates. The use of deuterated fatty acids like this compound would be highly advantageous in these assays. By tracking the conversion of the labeled substrate to its desaturated product via mass spectrometry, researchers can precisely determine enzyme kinetics and substrate specificity. This approach would provide clear, quantitative data on the role of specific desaturases in the complex pathways of insect lipid metabolism. While other fatty acids have been studied for their insecticidal properties against S. littoralis, the use of deuterated tracers would offer a more mechanistic understanding of fatty acid-modifying enzymes researchgate.net.

Application in Biological Sample Analysis for Endogenous Metabolite Quantification

One of the most critical and widespread applications of this compound is its use as an internal standard for the quantitative analysis of endogenous metabolites in biological samples by mass spectrometry (MS) caymanchem.com. The quantification of biomolecules using MS can be affected by variations in sample preparation and ionization efficiency texilajournal.comresearchgate.net. To correct for these variations, a known amount of a stable isotope-labeled version of the analyte of interest is added to the sample prior to analysis nih.govnih.gov.

Deuterated fatty acids, including deuterated myristic acid, are ideal internal standards because they have nearly identical chemical and physical properties to their non-labeled counterparts, but can be distinguished by their higher mass lipidmaps.orgmdpi.com. This allows for the accurate and precise quantification of the endogenous analyte across a range of biological matrices, such as plasma, urine, saliva, and sweat nih.gov. The ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard is used to calculate the concentration of the endogenous analyte lipidmaps.org. This method, known as isotope dilution mass spectrometry, is the gold standard for quantitative bioanalysis.

The table below outlines the key features of using deuterated internal standards in metabolite quantification.

| Feature | Description |

| Accuracy and Precision | Corrects for sample loss during preparation and variations in instrument response, leading to more reliable results. |

| Matrix Effect Compensation | The internal standard and analyte co-elute and experience similar ionization suppression or enhancement, mitigating the impact of the sample matrix. |

| Specificity | The distinct mass of the deuterated standard allows for its unambiguous detection alongside the endogenous analyte. |

| Broad Applicability | Can be used for the quantification of a wide range of metabolites in diverse biological fluids and tissues. |

Emerging Research Frontiers and Methodological Advancements

Integration with Systems Biology Approaches (e.g., Lipidomics, Metabolomics, Proteomics)

The integration of stable isotope labeling with systems biology platforms has revolutionized the study of metabolic dynamics. Tetradecanoic-6,6-D2 acid serves as a powerful tool in these approaches, enabling researchers to trace the metabolic fate of myristic acid with high precision.

In the fields of lipidomics and metabolomics, this deuterated fatty acid acts as a tracer to delineate the flux through various metabolic pathways. nih.govansto.gov.au When introduced to cells or organisms, this compound is metabolized and incorporated into a wide array of complex lipids and other metabolites. Advanced mass spectrometry (MS) techniques can then distinguish between the naturally abundant (light) molecules and their deuterium-labeled (heavy) counterparts. nih.gov This allows for the quantification of the synthesis and turnover rates of specific lipid species, a practice known as dynamic lipidomics or metabolic flux analysis. nih.govnih.gov

This approach provides a dynamic snapshot of lipid metabolism that is unattainable with traditional, static measurements. nih.gov For example, researchers can measure the rate of de novo synthesis of phospholipids, triglycerides, and sphingolipids derived from myristic acid. researchgate.net By tracking the appearance of the deuterium (B1214612) label in different lipid pools over time, investigators can build kinetic models of lipid metabolism, identifying key regulatory points and metabolic bottlenecks. nih.gov This methodology is particularly valuable for studying diseases characterized by altered lipid metabolism, such as metabolic syndrome, diabetes, and certain cancers. ansto.gov.auresearchgate.net

The data generated from these tracer studies can be integrated with proteomic and transcriptomic data to create comprehensive, multi-omic models of cellular metabolism. This systems-level understanding helps to connect changes in lipid flux to the expression and activity of specific enzymes and signaling proteins, offering deeper insights into the molecular mechanisms of health and disease.

| Analytical Platform | Application with this compound | Information Gained |

| LC-MS/MS Lipidomics | Tracing the incorporation of the deuterium label into complex lipids. | Rates of biosynthesis, turnover, and remodeling of specific lipid molecular species (e.g., phosphatidylcholines, triglycerides). |

| GC-MS Metabolomics | Measuring the label's presence in fatty acid pools and related small molecule metabolites. | Fatty acid elongation, desaturation, and beta-oxidation pathway fluxes. |

| Integrated Omics | Correlating lipid flux data with proteomic and transcriptomic datasets. | Comprehensive models of metabolic regulation, linking enzyme levels to metabolic output. |

Computational Modeling and Simulation of Deuterium Isotopic Effects in Biological Systems

The substitution of hydrogen with deuterium, while chemically subtle, introduces physical changes that can be studied and predicted using computational methods. These models and simulations provide a theoretical framework for understanding the consequences of isotopic labeling on molecular behavior and reaction kinetics.

A primary focus of this research is the Kinetic Isotope Effect (KIE) . wikipedia.org The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. wikipedia.org Consequently, reactions that involve the cleavage of this bond proceed more slowly. wikipedia.org While the deuterium atoms in this compound are not at a position typically involved in enzymatic oxidation, computational models can simulate the KIE for various metabolic reactions. nih.gov For polyunsaturated fatty acids, where deuteration occurs at bis-allylic sites, this effect is dramatic and can protect lipids from peroxidation—a phenomenon extensively modeled using computer simulations. nih.govwikipedia.org

Molecular dynamics (MD) simulations are employed to study how deuteration affects the physical properties of lipids and the membranes they form. nih.gov These simulations can model how the increased mass of deuterium influences the dynamics, packing, and phase behavior of phospholipids in a bilayer. nih.govresearchgate.net Studies have shown that deuteration of fatty acyl chains can lead to modest but measurable changes, such as a decrease in the gel-to-liquid crystalline phase transition temperature and alterations in membrane thickness. nih.gov

These computational approaches are critical for several reasons:

They help validate the assumption that deuterated tracers behave nearly identically to their natural counterparts in most biological processes.

They allow researchers to predict and understand the subtle isotopic effects that do occur, ensuring accurate interpretation of experimental data. nih.gov

They provide a powerful tool for designing new deuterated probes with specific properties, for example, by predicting how deuteration at different positions will affect susceptibility to enzymatic reactions.

| Computational Method | Focus of Study | Key Insights |

| Quantum Mechanics (QM) | Calculation of bond energies and vibrational frequencies. | Quantifies the strength difference between C-H and C-D bonds, forming the basis for predicting the Kinetic Isotope Effect (KIE). wikipedia.org |

| Molecular Dynamics (MD) Simulations | Simulating the movement and interaction of lipids in a membrane environment. | Reveals effects of deuteration on membrane fluidity, lipid packing, thickness, and phase transition temperatures. nih.govnih.gov |

| Monte Carlo Simulations | Modeling of stochastic processes, such as lipid peroxidation chain reactions. | Demonstrates the protective effect of deuteration against oxidative damage in lipid bilayers. nih.gov |

Conclusion and Future Perspectives

Current Understanding and Identified Research Gaps in Deuterated Fatty Acid Studies

The use of deuterated fatty acids has significantly advanced our understanding of lipid metabolism. These tracers are instrumental in quantifying critical metabolic processes in vivo, such as fatty acid oxidation, flux, and de novo synthesis. nih.govbioscientifica.comnih.gov By introducing a deuterated fatty acid like Tetradecanoic-6,6-D2 acid into a biological system, researchers can follow its journey, from uptake and incorporation into complex lipids to its breakdown for energy. The strong carbon-deuterium (C-D) bond and the distinct molecular weight of these molecules make them readily distinguishable from their non-deuterated counterparts using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Current research has successfully utilized these compounds to:

Elucidate the contributions of different fatty acid sources to the synthesis of very-low-density lipoprotein (VLDL)-triglycerides. nih.gov

Measure the rate of de novo fatty acid synthesis by tracking the incorporation of deuterium (B1214612) from heavy water (D₂O). nih.govresearchgate.net

Develop precisely controlled methods for deuteration, enabling the synthesis of specific molecular probes to investigate the metabolism of oxidized fatty acids. nih.gov

Despite these advances, significant research gaps remain. A primary limitation is the availability and synthesis of a diverse range of specifically labeled deuterated lipids. europa.eu While methods exist for producing perdeuterated (fully deuterated) or specifically deuterated fatty acids, the synthesis of complex, poly-deuterated lipids with deuterium atoms at precise locations remains a challenge. nih.goveuropa.eu Furthermore, there is a need for a more comprehensive understanding of the kinetic isotope effect (KIE) in various enzymatic reactions. The slightly stronger C-D bond compared to the C-H bond can alter reaction rates, and while often negligible, this effect needs to be carefully considered for precise metabolic flux analysis. Another gap lies in expanding the application of these tracers to study a wider array of biological conditions and less-abundant lipid species, which are often overlooked but may play crucial roles in cell signaling and disease.

| Area of Study | Current Understanding | Identified Research Gaps |

| Metabolic Tracing | Quantification of fatty acid oxidation, synthesis, and flux using stable isotope tracers. nih.govbioscientifica.com | Need for more precise quantification of metabolic fluxes considering the kinetic isotope effect. |

| Synthesis | Established protocols for controlled deuteration of straight-chain fatty acids. nih.gov | Limited availability of complex and specifically labeled deuterated lipids for advanced studies. europa.eu |

| Analytical Methods | Widespread use of LC-MS/MS and NMR for detecting deuterated molecules. nih.gov | Requirement for higher sensitivity methods to trace less abundant lipid species. |

| Biological Application | Insights into lipid metabolism in various physiological and disease states. | Deeper investigation into the role of lipid metabolism in complex cellular networks and organ cross-talk. |

Potential for Advanced Isotopic Tracing Techniques in Complex Biological Networks

The future of metabolic research lies in moving beyond bulk analysis to understand processes at the tissue, cellular, and even subcellular levels. Advanced isotopic tracing techniques are central to this endeavor, with deuterated fatty acids like this compound poised to be key tools. The development of high-resolution mass spectrometry imaging and single-cell metabolomics opens the door to visualizing the metabolic fate of fatty acids with unprecedented spatial and cellular resolution.

One of the most promising frontiers is spatial single-cell isotope tracing. researchgate.net This technology combines isotope tracing with advanced imaging and mass spectrometry to map the metabolic activity of individual cells within the context of their tissue microenvironment. For instance, by introducing this compound to a cancer tissue model, researchers could determine which specific cells are actively taking up and metabolizing this fatty acid, revealing metabolic heterogeneity that is a key feature of many cancers. researchgate.net This could provide insights into how different cell populations contribute to tumor growth and progression.

Furthermore, combining stable isotope tracing with other 'omics' technologies (multi-omics) holds immense potential. By tracking the metabolic fate of a deuterated fatty acid while simultaneously analyzing the proteome and transcriptome, researchers can build comprehensive models of how metabolic pathways are regulated. This integrated approach can uncover novel connections between metabolic fluxes and gene expression or protein signaling networks, providing a more holistic view of cellular function. youtube.com Techniques like Raman spectroscopy, which can detect the C-D bond's unique vibrational signature, also offer a non-destructive method for imaging the distribution of deuterated molecules within living cells and tissues. nih.gov

| Technique | Description | Potential Application with Deuterated Fatty Acids |

| Spatial Single-Cell Isotope Tracing | Combines isotope labeling with high-resolution mass spectrometry imaging to map metabolism in individual cells within tissues. researchgate.net | Visualizing the uptake and utilization of this compound in heterogeneous cell populations, such as in tumors or the brain. |

| Multi-Omics Integration | Links metabolomics data from isotope tracers with genomics, transcriptomics, and proteomics. | Correlating the metabolic fate of a deuterated fatty acid with changes in gene expression and protein signaling pathways. |

| Advanced NMR/Mass Spectrometry | High-sensitivity instruments and methods for detecting and quantifying isotopologues in complex mixtures. bioscientifica.com | Tracing the incorporation of deuterium into a wide range of downstream metabolites and complex lipids with high precision. |

| Raman Imaging | A non-invasive imaging technique that can detect the unique vibrational frequency of C-D bonds. nih.gov | Real-time visualization of deuterated fatty acid distribution and metabolism in living cells and organisms. |

Broader Implications for Fundamental Biological Processes and Biochemical Engineering

The insights gained from studying deuterated fatty acids extend far beyond basic metabolic mapping, carrying significant implications for our understanding of fundamental biology and for the field of biochemical engineering. By providing precise measurements of metabolic pathways, these tracers help to build and validate the computational models that are foundational to systems biology. Understanding the dynamic regulation of fatty acid metabolism is crucial for deciphering the underlying mechanisms of widespread health conditions, including metabolic syndrome, cardiovascular disease, and neurodegenerative disorders. nih.govfrontiersin.org For example, studies have shown that deuterated polyunsaturated fatty acids can reduce oxidative stress, a key factor in aging and disease. nih.gov

In the realm of biochemical engineering, the synthesis of novel deuterated molecules is a growing field. europa.eu The ability to create custom-designed molecular probes allows for the investigation of specific enzymes and metabolic pathways, which can be targets for new therapeutic agents. Beyond diagnostics, there is a burgeoning interest in the "isotope effect" itself as a therapeutic strategy. The increased stability of the C-D bond can be exploited to slow down specific metabolic reactions involved in disease progression, a concept known as "deuterium-reinforced pharmacology."

Furthermore, understanding and manipulating fatty acid metabolism is critical for industrial biotechnology. Microorganisms are often engineered to produce biofuels, specialty chemicals, and pharmaceuticals, many of which are derived from fatty acid pathways. Deuterated tracers can be used to optimize these engineered metabolic networks by identifying bottlenecks and inefficient steps in production, thereby improving yields. For example, tracing the flux of fatty acids in algae or yeast could lead to more efficient production of biodiesel or other valuable oleochemicals. acs.org This precise level of metabolic analysis provides biochemical engineers with the data needed to rationally design and refine microbial cell factories.

Q & A

Q. How can isotopic cross-talk between this compound and other deuterated metabolites be minimized in complex biological samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.